molecular formula C17H17FN2O2 B2847335 2-(cyclopropylmethoxy)-N-[(4-fluorophenyl)methyl]pyridine-4-carboxamide CAS No. 2034299-36-8

2-(cyclopropylmethoxy)-N-[(4-fluorophenyl)methyl]pyridine-4-carboxamide

Cat. No.: B2847335
CAS No.: 2034299-36-8
M. Wt: 300.333
InChI Key: BWTHEVMMGAGQIW-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-N-(4-fluorobenzyl)isonicotinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropylmethoxy group, a 4-fluorobenzyl group, and an isonicotinamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-[(4-fluorophenyl)methyl]pyridine-4-carboxamide typically involves the following steps:

    Formation of Cyclopropylmethanol: Cyclopropylmethanol is synthesized through the reaction of cyclopropylmethyl bromide with a suitable base, such as sodium hydroxide.

    Preparation of 4-Fluorobenzylamine: 4-Fluorobenzylamine is obtained by reducing 4-fluorobenzonitrile using a reducing agent like lithium aluminum hydride.

    Coupling Reaction: The final step involves coupling cyclopropylmethanol with 4-fluorobenzylamine in the presence of isonicotinoyl chloride and a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-N-(4-fluorobenzyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and isonicotinamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(Cyclopropylmethoxy)-N-(4-fluorobenzyl)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-[(4-fluorophenyl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylmethoxy)-N-(4-fluorobenzyl)isonicotinamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-[(4-fluorophenyl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c18-15-5-3-12(4-6-15)10-20-17(21)14-7-8-19-16(9-14)22-11-13-1-2-13/h3-9,13H,1-2,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTHEVMMGAGQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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